L-arginine

Catalog No.
S519299
CAS No.
74-79-3
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-arginine

CAS Number

74-79-3

Product Name

L-arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N

Solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

Description

The exact mass of the compound Arginine is 174.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 182000 mg/l (at 25 °c)1.04 m182 mg/ml at 25 °cinsoluble in ethyl ether; slightly soluble in ethanolin water, 1.82x10+5 mg/l @ 25 °c182 mg/ml at 25 °csoluble in water; insoluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nitric Oxide Production

Arginine is a substrate for the production of nitric oxide (NO) in the body. NO is a signaling molecule involved in many physiological processes, including blood vessel relaxation, wound healing, and immune function [Source: National Institutes of Health (.gov) on Nitric Oxide, nitric oxide synthase, and vasodilation. ]. Research is exploring how arginine supplementation might influence NO production and related health outcomes.

Wound Healing

Arginine may play a role in wound healing due to its involvement in protein synthesis and NO production. Studies are investigating whether arginine supplementation can improve wound healing rates [Source: The use of arginine in clinical practice - ResearchGate [research on arginine and wound healing]].

Cardiovascular Health

Arginine's role in NO production is being investigated in relation to cardiovascular health. NO helps blood vessels relax, which may influence blood pressure. Research is ongoing to determine whether arginine supplementation can benefit cardiovascular health [Source: Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC - NCBI [therapeutic benefits of l arginine ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

Other Areas of Research

Scientific research on arginine is ongoing in a variety of other areas, including:

  • Athletic Performance - Some studies suggest arginine may influence exercise performance, but results are mixed [Source: Arginine for athletes - Mayo Clinic [arginine for athletes mayo ON mayoclinic.org]]
  • Erectile Dysfunction - There is limited evidence on the effectiveness of arginine for erectile dysfunction [Source: Mayo Clinic on L-arginine [arginine for athletes mayo ON mayoclinic.org]]

L-arginine is a semi-essential amino acid characterized by its chemical formula C₆H₁₄N₄O₂. It features a guanidino group, which is crucial for its biological functions, including the synthesis of nitric oxide, a vital signaling molecule in the cardiovascular system. L-arginine is typically obtained from dietary sources such as meat, dairy products, and nuts, and it plays an essential role in protein synthesis and metabolic processes within the body .

Arginine's primary mechanism of action involves its conversion to nitric oxide (NO) []. NO acts as a vasodilator, relaxing blood vessels and promoting blood flow. This mechanism is crucial for regulating blood pressure, wound healing, and immune function []. Additionally, arginine plays a role in protein synthesis, hormone regulation, and ammonia removal from the body [].

  • Nitric Oxide Synthesis: L-arginine is converted into nitric oxide and L-citrulline through the action of nitric oxide synthase enzymes. This reaction is crucial for regulating blood flow and blood pressure .
  • Urea Cycle: In this cycle, L-arginine is hydrolyzed by arginase to produce urea and ornithine. This process helps in the detoxification of ammonia in the liver .
  • Post-Translational Modifications: L-arginine residues in proteins can undergo deimination to form citrulline, impacting various biological processes such as gene expression and immune response .

L-arginine exhibits diverse biological activities:

  • Vasodilation: By increasing nitric oxide production, L-arginine promotes vasodilation, improving blood flow and reducing blood pressure .
  • Immune Function: It plays a role in immune responses by modulating T-cell function and enhancing the production of cytokines .
  • Hormonal Regulation: L-arginine stimulates the release of growth hormone and insulin, contributing to metabolic regulation .

L-arginine can be synthesized through various methods:

  • Biosynthesis: In humans, it is synthesized from citrulline via the urea cycle involving argininosuccinate synthetase and argininosuccinate lyase. This process consumes adenosine triphosphate (ATP), making it energetically costly .
  • Chemical Synthesis: Laboratory methods include the reaction of guanidine with sodium carbonate or through hydrolysis of certain peptides containing L-arginine .
  • Fermentation: Microbial fermentation processes have been developed to produce L-arginine using specific strains of bacteria or yeast, which can be more sustainable than chemical synthesis .

L-arginine has various applications in medicine and nutrition:

  • Cardiovascular Health: It is used as a supplement to improve blood flow and manage conditions like hypertension and angina .
  • Erectile Dysfunction: L-arginine supplementation is often recommended for improving erectile function due to its vasodilatory effects .
  • Wound Healing: It may enhance wound healing by promoting collagen synthesis and immune function .
  • Sports Nutrition: Athletes use L-arginine supplements to potentially enhance performance through improved blood flow and nutrient delivery to muscles .

Several compounds share structural or functional similarities with L-arginine:

CompoundStructure/FunctionalityUnique Features
L-citrullinePrecursor to L-arginine; involved in nitric oxide synthesisCan be converted back into L-arginine in the body
L-glutamineAnother semi-essential amino acid; involved in metabolismPrimarily supports gut health and immune function
OrnithineDirect product of L-arginine metabolism; involved in urea cyclePlays a role in protein synthesis but less versatile than L-arginine
AgmatineDerived from decarboxylation of L-arginine; acts as a neurotransmitterExhibits unique neuroprotective effects

L-arginine's unique guanidino group allows it to participate actively in nitric oxide production and various metabolic pathways that other similar compounds do not directly influence.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 g/mol

Monoisotopic Mass

174.11167570 g/mol

Heavy Atom Count

12

LogP

-4.2
-4.2 (LogP)
-4.20
log Kow = -4.20

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FL26NTK3EP

Related CAS

25212-18-4

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1459 of 1707 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 248 of 1707 companies with hazard statement code(s):;
H315 (14.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Studies have shown that is has improved immune responses to bacteria, viruses and tumor cells; promotes wound healing and regeneration of the liver; causes the release of growth hormones; considered crucial for optimal muscle growth and tissue repair.
Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

V03AF11

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15
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